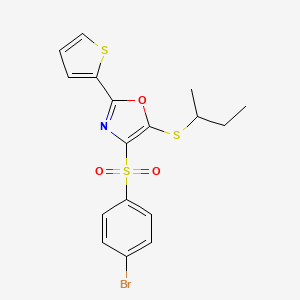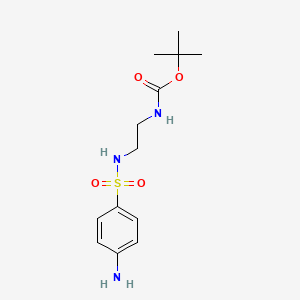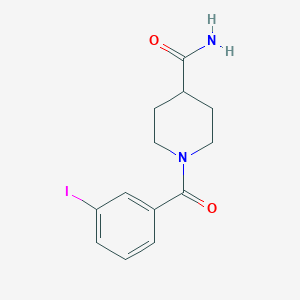
4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(thiophen-2-yl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(thiophen-2-yl)oxazole is a complex organic compound that features a combination of bromophenyl, sulfonyl, sec-butylthio, and thiophen-2-yl groups attached to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(thiophen-2-yl)oxazole typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the bromophenyl, sulfonyl, sec-butylthio, and thiophen-2-yl groups through various substitution and coupling reactions. Key reagents may include bromobenzene derivatives, sulfonyl chlorides, sec-butylthiol, and thiophene derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(thiophen-2-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the bromophenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(thiophen-2-yl)oxazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers may study its interactions with biological targets such as enzymes, receptors, and proteins to develop new therapeutic agents.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(thiophen-2-yl)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thiophen-2-yl groups may play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-Chlorophenyl)sulfonyl)-5-(sec-butylthio)-2-(thiophen-2-yl)oxazole
- 4-((4-Methylphenyl)sulfonyl)-5-(sec-butylthio)-2-(thiophen-2-yl)oxazole
- 4-((4-Nitrophenyl)sulfonyl)-5-(sec-butylthio)-2-(thiophen-2-yl)oxazole
Uniqueness
4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(thiophen-2-yl)oxazole is unique due to the presence of the bromophenyl group, which can participate in specific chemical reactions that other similar compounds may not undergo. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Propriétés
IUPAC Name |
4-(4-bromophenyl)sulfonyl-5-butan-2-ylsulfanyl-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3S3/c1-3-11(2)24-17-16(19-15(22-17)14-5-4-10-23-14)25(20,21)13-8-6-12(18)7-9-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEMJSTZQNDBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methoxyphenyl){5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2735608.png)
![2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2735609.png)






![5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2735621.png)
![Methyl chloro[(2-nitrophenyl)hydrazono]acetate](/img/structure/B2735622.png)

![2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2735628.png)

